

Application Notes and Protocols for Verapamil in a Research Setting

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Compound of Interest

Compound Name: Verilopam

Cat. No.: B1663463

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A Note on "**Verilopam**": Initial searches for "**Verilopam**" did not yield any relevant results for a recognized pharmaceutical agent. It is highly probable that this was a typographical error for Verapamil, a well-established L-type calcium channel blocker. This document will proceed with providing detailed dosage and administration guidelines for Verapamil for research purposes.

Introduction

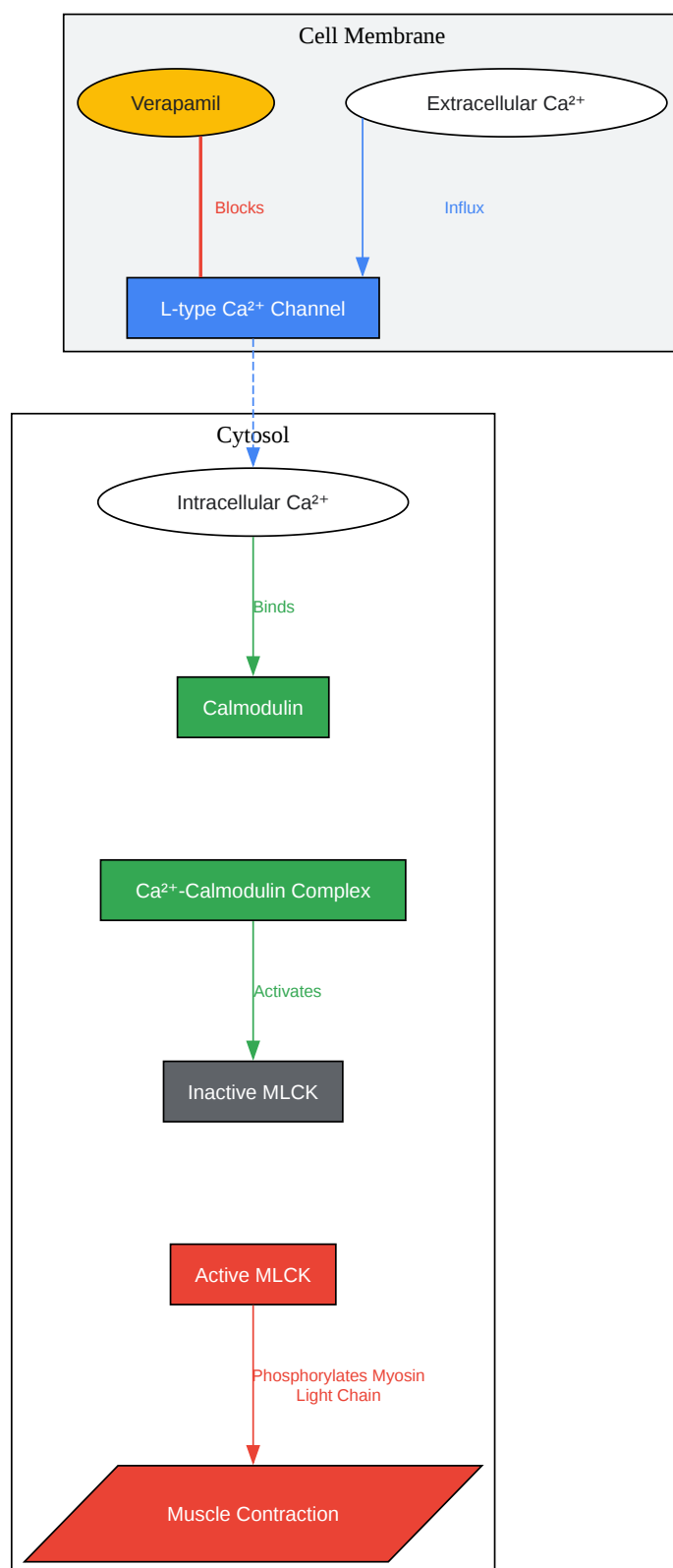
Verapamil is a phenylalkylamine calcium channel blocker that primarily inhibits the influx of extracellular calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] Its action leads to a decrease in heart rate, myocardial contractility, and vasodilation of arteries.[2][3] In a research context, Verapamil is widely used to study cardiovascular physiology and pathology, and it also has applications in cancer research due to its ability to inhibit P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance.[1][4]

Mechanism of Action

Verapamil exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle. By blocking these channels, Verapamil reduces the influx of calcium ions into the cells.

The key downstream effects include:

- In Cardiac Myocytes: A reduction in intracellular calcium leads to decreased myocardial contractility (negative inotropy).
- In Cardiac Conduction Tissue (SA and AV nodes): Reduced calcium influx slows the rate of depolarization, leading to a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).
- In Vascular Smooth Muscle: Inhibition of calcium influx leads to relaxation of the smooth muscle, resulting in vasodilation and a decrease in blood pressure.



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Caption: Verapamil's mechanism of action in a cardiomyocyte.

Dosage and Administration Guidelines for Research

The appropriate dosage and administration of Verapamil in a research setting are highly dependent on the experimental model (in vitro vs. in vivo), the specific cell type or animal species, and the research question.

For in vitro experiments, Verapamil hydrochloride is typically dissolved in water or DMSO to create a stock solution.

Table 1: Recommended Concentrations for In Vitro Studies

Application Area	Cell Type	Concentration Range	Incubation Time	Reference
T-Cell Inhibition	Human T-lymphocytes	6.25 - 50 μ M	24 - 120 hours	
Cancer Cell Apoptosis	Human Colonic Tumor Cells (HCT)	100 - 500 μ M	48 hours	
Human Osteosarcoma Cells (G292)	50 - 100 μ g/ml (approx. 110 - 220 μ M)	2 - 17 days		
Acute Myeloid Leukemia (HL-60)	50 μ g/ml (approx. 110 μ M)	24 hours		
Chemosensitization (P-gp inhibition)	Pancreatic Cancer Cells	225 μ M (for cell sorting)	60 minutes	
Human Carcinoma (HCT116/VM46)	1 μ M	Not specified		
Human Breast Cancer (MCF7/ADR)	10 μ M	48 hours		
Cardiovascular Research	Rat Heart (ex vivo perfusion)	3 μ M	45 minutes	

Preparation of Stock Solution: Verapamil hydrochloride is soluble in water (up to 25 mg/ml) and DMSO (up to 98 mg/ml). For a 10 mM stock solution, reconstitute 5 mg of Verapamil hydrochloride powder in 1.02 ml of water.

For in vivo studies, the route of administration (intravenous, intraperitoneal, oral) and the animal model are critical considerations.

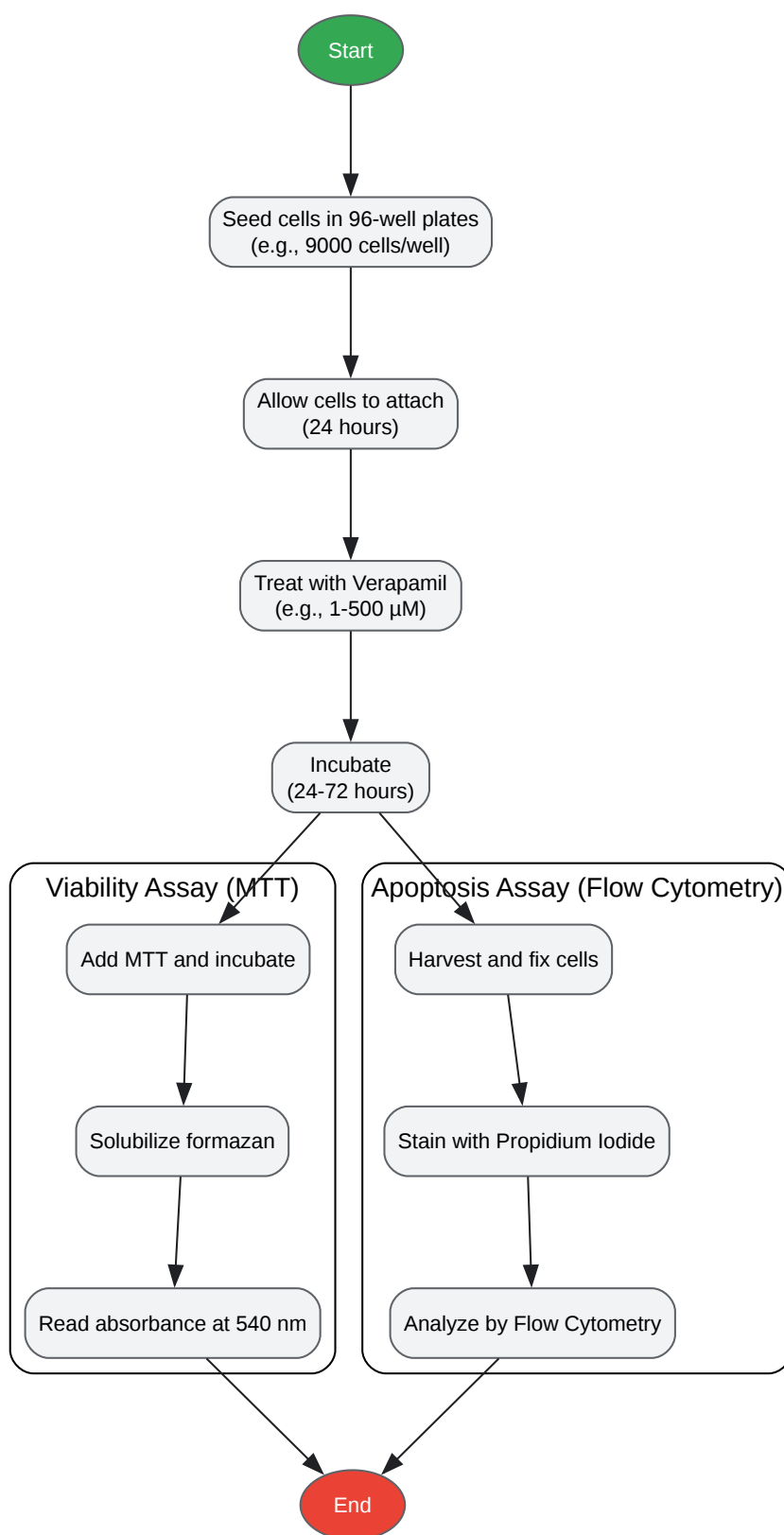
Table 2: Recommended Dosages for In Vivo Studies

Animal Model	Application Area	Route of Administration	Dosage Range	Reference
Mouse	Chronic Chagasic Cardiomyopathy	Oral (in drinking water)	1 g/L	
Myocardial Ischemia/Reperfusion	Not specified	Not specified		
Pancreatic Cancer	Not specified	0.5 mg/kg		
Rat	Myocardial Ischemia	Intravenous (IV)	Not specified	
Memory Consolidation	Intraperitoneal (IP)	1 - 10 mg/kg		
Pharmacokinetics	Intravenous (IV)	1 mg/kg		
Dog	Supraventricular Tachycardia	Intravenous (IV)	0.05 - 0.15 mg/kg	
Electrocardiography Study	Intravenous (IV) infusion	0.01 - 0.03 mg/kg/min		
Pharmacokinetics	Intravenous (IV) / Oral	0.5 mg/kg (IV), 5 mg/kg (Oral)		
Pig	Myocardial Reperfusion Injury	Intracoronary	Not specified	

Experimental Protocols

This protocol is adapted from studies on human colonic tumor cells and osteosarcoma cells.

- **Cell Seeding:** Plate cells (e.g., HCT-116 or G292) in a 96-well plate at a density of approximately 9,000 cells/well and allow them to attach for 24 hours.
- **Verapamil Treatment:** Prepare serial dilutions of Verapamil in the appropriate cell culture medium. Add the Verapamil solutions to the wells at final concentrations ranging from 1 μ M to 500 μ M. Include a vehicle control (e.g., medium with DMSO if used as a solvent).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Cell Viability Assessment (MTT Assay):**
 - Add MTT solution to each well and incubate for 4 hours.
 - Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at 540 nm using a microplate reader.
- **Apoptosis Assessment (Flow Cytometry):**
 - Harvest cells treated with various concentrations of Verapamil for 48 hours.
 - Wash the cells with PBS and fix them in cold 70% ethanol.
 - Stain the cells with a solution containing propidium iodide (PI) and RNase A.
 - Analyze the cell cycle distribution and the sub-G1 peak (indicative of apoptosis) using a flow cytometer.



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Caption: Workflow for assessing Verapamil's effect on cell viability and apoptosis.

Important Considerations

- **Solubility:** Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
- **Purity:** Use a high-purity grade of Verapamil hydrochloride for research applications.
- **Animal Welfare:** All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
- **Toxicity:** In vivo studies should include monitoring for potential side effects such as hypotension and bradycardia, especially at higher doses.

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